molecular formula C10H7FO B077081 6-Fluoronaphthalen-2-OL CAS No. 13101-83-2

6-Fluoronaphthalen-2-OL

Cat. No.: B077081
CAS No.: 13101-83-2
M. Wt: 162.16 g/mol
InChI Key: FFTKHYLSWWAPGC-UHFFFAOYSA-N
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Description

6-Fluoronaphthalen-2-OL is an organic compound with the molecular formula C10H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a hydroxyl group at the 2nd position. This compound is known for its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to its non-fluorinated counterparts.

Scientific Research Applications

6-Fluoronaphthalen-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoronaphthalen-2-OL can be synthesized through various methods. One common synthetic route involves the reaction of 6-bromo-2-naphthol with sulfuryl chloride to introduce the fluorine atom . The reaction conditions typically involve the use of acetonitrile as a solvent and the reaction is carried out at room temperature. Another method involves the use of trifluoroacetic acid in the presence of aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoronaphthalen-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium dithionite and selectfluor are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-fluoronaphthalen-2-one, while reduction can produce 6-fluoronaphthalen-2-amine .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-fluoronaphthalen-2-OL: This compound has a bromine atom in addition to the fluorine atom, which can further alter its chemical properties and reactivity.

    6-Fluoro-2-naphthol: Similar to 6-Fluoronaphthalen-2-OL but lacks the additional substituents, making it less reactive in certain conditions.

Uniqueness

This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTKHYLSWWAPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611330
Record name 6-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13101-83-2
Record name 6-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-fluorophenyl)acetyl chloride (5.0g; 29 mmol) in CH2Cl2 was added to AlCl3 (7.73g;58 mmol) in CH2Cl2 at −20° C. over 30 min. Trimethylsilyl acetylene (9.96g; 101.43 mmol) was added also over 30 min and stirred at −10° C. for 1h. The mixture was poured in ice and extracted with EtOAc. The organic phase was washed with water, NaHCO3 and brine. After purification by gel silica chromatography (10% EtOAc in hexane) 2.43 g (36%) of 3-(trimethylsilyl)-6-chloro-2-naphthol was collected. The desylilation was done with TFA in CH2Cl2 at rt overnight. Purification by gel silica chromatography (10% EtOAc in hexane) afforded the title compound in 69% yield.
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5 g
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9.96 g
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Yield
69%

Synthesis routes and methods II

Procedure details

A flask was charged with 2-fluoro-6-methoxynapthalene (3.80 g, 21.6 mmol) and dichloromethane (86 mL) and cooled to 0° C. in an icebath under a flow of nitrogen. A solution of borontribromide (26 mL of a 1M solution in dichloromethane, 25.9 mmol) was added via cannula. The reaction solution was stirred 15 minutes at 0° C., the cooling bath was removed and the reaction was stirred for 1.5 h at ambient temperature. The reaction was quenched by slowly adding excess 10% aqueous hydrochloric acid. The two-phased reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed (2x, brine), dried (Na2SO4), filtered and concentrated in vacuo to afford a brown gummy solid. Purification by flash chromatography (silica gel; 20% ethyl acetate/hexane) afforded the desired product (3.63 g, 91% yield). Recrystallization from cold ether/hexanes provided the title compound as a colorless powdery solid. mp 118°-120° C.; 1HNMR (300 MHz, DMSO-d6) δ 7.11-7.18 (m; 2H), 7.30 (td; J=9,9,3 Hz; 1H), 7.55 (dd; J=10.5,3 Hz; 1H), 7.73-7.79 (m; 2H), 9.73 (s; 1H).
Quantity
3.8 g
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reactant
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86 mL
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solution
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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